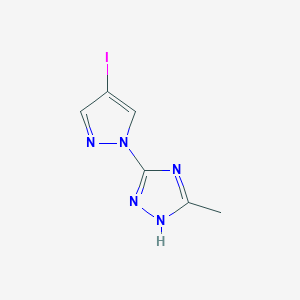

3-(4-Iodo-1h-pyrazol-1-yl)-5-methyl-1h-1,2,4-triazole

概要

説明

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . 4-Iodopyrazole was used in an indium-mediated synthesis of heterobiaryls . It undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .Molecular Structure Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . 4-Iodopyrazole is light sensitive .科学的研究の応用

Synthesis and Antimicrobial Evaluation

A study reported the facile iodine(III)-mediated synthesis of triazolopyridines, derived from similar triazole compounds, and evaluated their antimicrobial properties. This highlights the potential use of these compounds in creating potent antimicrobial agents (Prakash et al., 2011).

Antioxidant and Analgesic Activities

Another research focused on synthesizing Schiff bases of 4-amino-1,2,4-triazole derivatives containing a pyrazole moiety. These compounds were tested for their in vivo analgesic and in vitro antioxidant activities, revealing significant properties (Karrouchi et al., 2016).

Antifungal and Antibacterial Activity

Research on the synthesis of new Schiff and Mannich bases derived from 1,2,4-triazoles demonstrated significant antimicrobial activity, emphasizing the potential use of these compounds in antibacterial and antifungal applications (Isloor et al., 2009).

Antioxidant Properties

A study synthesized alkylderivatives of 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol and evaluated their antiradical activity, finding moderate activity in some compounds (Gotsulya, 2020).

Optoelectronic Applications

Research exploring the structural and optical properties of novel pyrazole-1,2,3-triazole hybrids indicated their potential as optoelectronic devices. This study used DFT-TDDFT simulation to determine the electronic transition and defect formation in these compounds (Azab et al., 2021).

作用機序

Target of Action

It’s worth noting that compounds containing imidazole, a similar heterocyclic moiety, have been known to exhibit a broad range of biological activities . These compounds interact with various targets, including enzymes and receptors, leading to their diverse biological effects .

Mode of Action

It’s plausible that the compound interacts with its targets in a manner similar to other heterocyclic compounds, leading to changes in cellular processes .

Biochemical Pathways

Given the broad range of activities exhibited by similar compounds, it’s likely that multiple pathways could be affected .

Result of Action

Similar compounds have been known to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

生化学分析

Biochemical Properties

3-(4-Iodo-1h-pyrazol-1-yl)-5-methyl-1h-1,2,4-triazole plays a significant role in biochemical reactions, particularly in enzyme inhibition and protein interactions. It has been observed to interact with enzymes such as kinases and phosphatases, which are crucial in cellular signaling pathways. The compound’s iodine atom allows for strong binding interactions with active sites of these enzymes, potentially inhibiting their activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with various proteins, influencing their conformation and function .

Cellular Effects

The effects of this compound on cells are profound. It has been shown to alter cell signaling pathways by inhibiting key enzymes, leading to changes in gene expression and cellular metabolism. For instance, the compound can downregulate the expression of genes involved in cell proliferation and survival, thereby inducing apoptosis in cancer cells. Moreover, it affects cellular metabolism by modulating the activity of metabolic enzymes, resulting in altered levels of metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The iodine atom in the pyrazole ring enhances its binding affinity to enzyme active sites, leading to enzyme inhibition. This compound can also activate or inhibit transcription factors, thereby influencing gene expression. The molecular docking studies have shown that this compound fits well into the binding pockets of target proteins, stabilizing or destabilizing their active conformations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in cellular function, such as reduced cell viability and altered metabolic profiles .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve significant biochemical effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels. Additionally, it can influence the production of reactive oxygen species (ROS), impacting cellular redox balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can accumulate in certain cellular compartments, such as the mitochondria, where it exerts its biochemical effects. The compound’s distribution is influenced by its lipophilicity and ability to cross cellular membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes and proteins involved in metabolic processes. Post-translational modifications, such as phosphorylation, can affect its localization and function, directing it to specific cellular compartments .

特性

IUPAC Name |

3-(4-iodopyrazol-1-yl)-5-methyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6IN5/c1-4-9-6(11-10-4)12-3-5(7)2-8-12/h2-3H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTZKBQBRKTKTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)N2C=C(C=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6IN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine hydrochloride](/img/structure/B1413542.png)

![1-(3,5-Dimethylphenoxy)-4-{[4-(3,5-dimethylphenoxy)-3-hydroxybutyl]amino}butan-2-ol](/img/structure/B1413548.png)

![sodium [5-(2H-1,3-benzodioxol-5-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanide](/img/structure/B1413559.png)

![tert-butyl N-[(3R)-1-(prop-2-en-1-yl)piperidin-3-yl]carbamate](/img/structure/B1413561.png)